Benzene, 1,3-dimethyl-, hexachloro deriv.
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Overview
Description
ALPHA,ALPHA,2,4,5,6-HEXACHLORO-M-XYLENE: is a chlorinated aromatic compound with the molecular formula C8H4Cl6 and a molecular weight of 312.839 g/mol . It is known for its high degree of chlorination, which imparts unique chemical properties and reactivity. This compound is used in various research and industrial applications due to its distinct characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ALPHA,ALPHA,2,4,5,6-HEXACHLORO-M-XYLENE typically involves the chlorination of m-xylene. The process requires specific conditions to ensure the selective chlorination at the desired positions. The reaction is usually carried out in the presence of a chlorinating agent such as chlorine gas (Cl2) and a catalyst like ferric chloride (FeCl3) under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of ALPHA,ALPHA,2,4,5,6-HEXACHLORO-M-XYLENE follows similar principles but on a larger scale. The process involves continuous chlorination in a reactor, with careful monitoring of reaction parameters to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: ALPHA,ALPHA,2,4,5,6-HEXACHLORO-M-XYLENE undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of multiple chlorine atoms.
Reduction Reactions: It can be reduced to form less chlorinated derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of hydroxylated or aminated derivatives, while reduction can yield partially dechlorinated compounds .
Scientific Research Applications
ALPHA,ALPHA,2,4,5,6-HEXACHLORO-M-XYLENE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other chlorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its high chlorination may pose toxicity concerns.
Mechanism of Action
The mechanism of action of ALPHA,ALPHA,2,4,5,6-HEXACHLORO-M-XYLENE involves its interaction with various molecular targets. The compound’s high degree of chlorination allows it to form strong interactions with nucleophilic sites in biomolecules, potentially leading to the inhibition of enzymatic activity or disruption of cellular processes. The exact pathways and targets are still under investigation, but its reactivity with nucleophiles is a key aspect of its mechanism .
Comparison with Similar Compounds
- ALPHA,ALPHA,2,3,5,6-HEXACHLORO-P-XYLENE
- ALPHA,ALPHA,ALPHA’,ALPHA’-TETRACHLORO-PARA-XYLENE
- 2,3,4,6-TETRACHLORO-M-XYLENE-ALPHA,ALPHA’-DIOL
- ALPHA,ALPHA,ALPHA’,ALPHA’-2,3,5,6-OCTACHLORO-P-XYLENE
Comparison: Compared to these similar compounds, ALPHA,ALPHA,2,4,5,6-HEXACHLORO-M-XYLENE is unique due to its specific chlorination pattern, which influences its reactivity and applications.
Properties
CAS No. |
63498-62-4 |
---|---|
Molecular Formula |
C8H4Cl6 |
Molecular Weight |
312.8 g/mol |
IUPAC Name |
1,2,3,5-tetrachloro-4-(dichloromethyl)-6-methylbenzene |
InChI |
InChI=1S/C8H4Cl6/c1-2-4(9)3(8(13)14)6(11)7(12)5(2)10/h8H,1H3 |
InChI Key |
FELFPQNGHZHHDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)Cl)Cl)C(Cl)Cl)Cl |
Origin of Product |
United States |
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